N1-(3-chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
N1-(3-Chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a structurally complex oxalamide derivative characterized by:
- Aryl substituents: A 3-chloro-4-methoxyphenyl group at the N1 position.
- Heterocyclic and aromatic moieties: A naphthalen-1-yl group and a pyrrolidine ring at the N2 position.
This analysis will focus on comparative structural, functional, and toxicological data with similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c1-32-23-12-11-18(15-21(23)26)28-25(31)24(30)27-16-22(29-13-4-5-14-29)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15,22H,4-5,13-14,16H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAVYQKPJNFPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, identified by its CAS number 941933-79-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings relevant to its pharmacological applications.
- Molecular Formula : C25H26ClN3O3
- Molecular Weight : 451.9 g/mol
- Structure : The compound contains a chloro-methoxyphenyl moiety and a naphthalenyl-pyrrolidinyl ethyl group, contributing to its unique biological activity.
The biological activity of this oxalamide derivative is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro and methoxy groups enhances its reactivity and affinity for various biological molecules, potentially affecting:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting a possible role in neuropharmacology.
- Cell Signaling Pathways : The compound may disrupt or modulate cell signaling pathways, leading to changes in cellular responses.
Biological Activity Data
Research studies have explored the biological effects of this compound. Below is a summary of key findings:
| Study | Activity Assessed | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on various cancer cell lines, including human pancreatic (Patu8988) and gastric (SGC7901) cancer cells. The compound induced apoptosis through caspase activation. |
| Study 2 | Neuropharmacological Effects | Exhibited potential as a MAO inhibitor with an IC50 value indicating competitive inhibition. This suggests utility in treating neurodegenerative disorders. |
| Study 3 | Antimicrobial Properties | Showed inhibitory activity against several bacterial strains, indicating potential for development as an antimicrobial agent. |
Case Study 1: Anticancer Activity
In vitro assays demonstrated that this compound effectively inhibited the proliferation of pancreatic cancer cells. The mechanism involved the induction of apoptosis as evidenced by increased caspase activity and morphological changes in treated cells.
Case Study 2: Neuropharmacological Potential
A series of experiments evaluated the compound's effect on MAO activity. Results indicated that it inhibited MAO-B preferentially, which is crucial for the breakdown of neurotransmitters like dopamine. This suggests potential applications in treating conditions such as Parkinson's disease.
Comparison with Similar Compounds
Comparison with Target Compound :
- The target compound replaces the pyridine and dimethoxybenzyl groups with naphthalene and pyrrolidine, likely altering solubility and metabolic pathways. Its bulkier substituents may reduce bioavailability but enhance receptor binding specificity.
Antimicrobial Oxalamides (GMC Series)
Examples :
- GMC-2 : N1-(3-Chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
- GMC-5 : N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide .
| Compound | Substituents (N1/N2) | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| GMC-2 | 3-Chloro-4-fluorophenyl / Isoindolin-2-yl | 12.5–25 (Gram-positive bacteria) |
| GMC-5 | Isoindolin-2-yl / 4-Methoxyphenyl | 25–50 (Gram-negative bacteria) |
| Target | 3-Chloro-4-methoxyphenyl / Naphthalene-Pyrrolidine | Not reported |
Key Insights :
- Chloro and methoxy substituents on phenyl rings enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
- The target compound’s naphthalene-pyrrolidine group may broaden activity spectra but requires empirical validation.
Antiviral Oxalamides
Compound: BNM-III-170 (N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)
- Application: Enhances vaccine efficacy against immunodeficiency viruses by mimicking CD4 binding .
- Structural Features : Combines halogenated aryl groups (4-chloro-3-fluorophenyl) with a rigid bicyclic system.
Comparison with Target Compound :
- Both compounds utilize halogenated aryl groups for target specificity. However, BNM-III-170’s guanidinomethyl and indenyl groups facilitate viral entry inhibition, whereas the target compound’s naphthalene-pyrrolidine moiety may favor different protein interactions.
Metabolic and Toxicological Profiles
Metabolic Stability of Oxalamides
- S336: No amide hydrolysis observed in rat hepatocytes; metabolism dominated by oxidation and glucuronidation .
- N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide : Rapid metabolism without amide cleavage, similar to S336 .
Toxicity Data
Q & A
Q. What are the key synthetic steps and purification methods for N1-(3-chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide?
- Methodological Answer : Synthesis typically involves sequential coupling of the substituted phenyl and naphthyl-pyrrolidine moieties to the oxalamide core. Critical steps include:
- Amide bond formation : Use of coupling agents like EDCl/HOBt or DCC to link the aromatic amines to the oxalyl chloride intermediate under inert conditions.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethyl acetate/hexane) to isolate the product.
- Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrrolidine protons at δ 2.5–3.5 ppm).
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~500–550) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Initial studies on structurally analogous oxalamides suggest:
- Neurokinin receptor modulation : Competitive binding assays (IC₅₀ ~10–100 nM) using radiolabeled ligands (e.g., substance P).
- Antimicrobial activity : Disk diffusion assays (MIC values 8–32 µg/mL against Gram-positive bacteria) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and selectivity?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and side reactions.
- Catalyst optimization : Evaluate Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings involving the naphthalene moiety.
- Temperature control : Gradual heating (60–80°C) to avoid decomposition of thermally sensitive intermediates .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Replicate assays : Ensure consistency in cell lines (e.g., HEK293 for receptor studies) and assay buffers.
- Orthogonal validation : Cross-check receptor binding data with functional assays (e.g., cAMP inhibition for GPCR activity).
- Impurity profiling : LC-MS to rule out batch-specific contaminants affecting bioactivity .
Q. What computational approaches are suitable for predicting target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to neurokinin-1 receptors (PDB ID: 6VMS).
- MD simulations : GROMACS for assessing ligand-receptor stability (20 ns trajectories, explicit solvent).
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Q. How to design derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance metabolic stability.
- Prodrug strategies : Esterify the pyrrolidine nitrogen to improve oral bioavailability.
- SAR studies : Synthesize analogs with varying naphthalene substituents and correlate with solubility (via shake-flask method) .
Data Contradiction Analysis
Example : Discrepancies in IC₅₀ values between binding assays and functional assays may arise from:
- Receptor reserve effects : Use partial agonists/antagonists to normalize data.
- Assay sensitivity : Compare radioligand (e.g., ³H-substance P) vs. fluorescence-based detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
